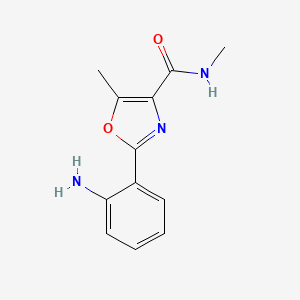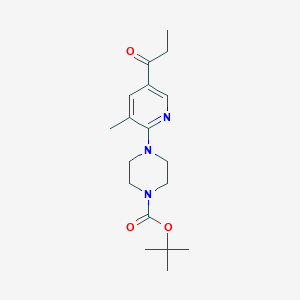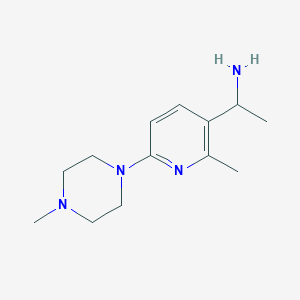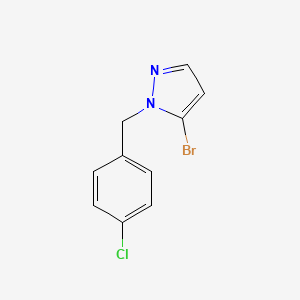
5-Bromo-1-(4-chlorobenzyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-(4-chlorobenzyl)-1H-pyrazole: is a heterocyclic compound that features a pyrazole ring substituted with bromine and a 4-chlorobenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(4-chlorobenzyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chlorobenzyl bromide and 3,5-dibromo-1H-pyrazole.
Nucleophilic Substitution: The 4-chlorobenzyl bromide undergoes a nucleophilic substitution reaction with 3,5-dibromo-1H-pyrazole in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is typically heated to 80-100°C for several hours to ensure complete conversion to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-1-(4-chlorobenzyl)-1H-pyrazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in solvents like DMF or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.
Coupling Products: Complex aromatic compounds with extended conjugation.
Applications De Recherche Scientifique
Chemistry:
Building Blocks: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Antimicrobial Agents: Investigated for its potential antimicrobial properties against various bacterial strains.
Pharmaceuticals: Explored as a precursor for the development of new pharmaceutical agents with potential therapeutic effects.
Industry:
Material Science:
Mécanisme D'action
The exact mechanism of action for 5-Bromo-1-(4-chlorobenzyl)-1H-pyrazole depends on its specific application. In general, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and 4-chlorobenzyl groups can enhance its binding affinity and specificity for certain molecular targets.
Comparaison Avec Des Composés Similaires
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide: Known for its potent antibacterial activity.
1-(4-Chlorobenzyl)-5-bromo-1H-indole-2-carbohydrazide: Investigated for its cytotoxic effects on cancer cells.
Uniqueness: 5-Bromo-1-(4-chlorobenzyl)-1H-pyrazole is unique due to its pyrazole core, which imparts distinct chemical and biological properties compared to indole-based compounds
Propriétés
Formule moléculaire |
C10H8BrClN2 |
|---|---|
Poids moléculaire |
271.54 g/mol |
Nom IUPAC |
5-bromo-1-[(4-chlorophenyl)methyl]pyrazole |
InChI |
InChI=1S/C10H8BrClN2/c11-10-5-6-13-14(10)7-8-1-3-9(12)4-2-8/h1-6H,7H2 |
Clé InChI |
OPEOMELMAXSUAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN2C(=CC=N2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



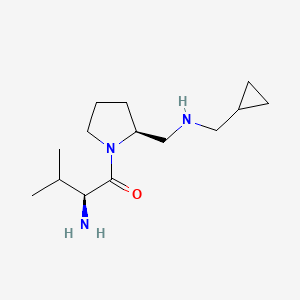

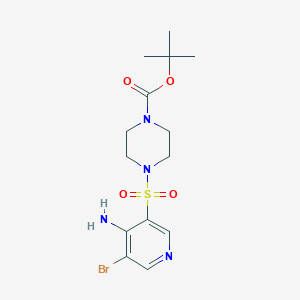
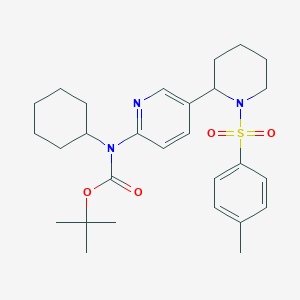


![2-(3-Aminopyrrolidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B15057921.png)

![1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-amine](/img/structure/B15057935.png)

